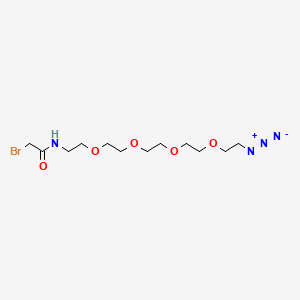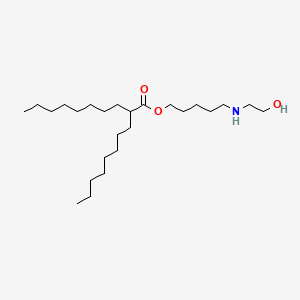
5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate is a compound with the molecular formula C25H51NO3 and a molecular weight of 413.7 g/mol . This compound features a terminal hydroxide group and two octane chain tails, making it useful for the building or modification of lipid nanoparticles . It is primarily used in research settings and is available in reagent grade .
Preparation Methods
The synthesis of 5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate involves several steps. One common method includes the condensation reaction of 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine . This reaction is followed by deprotection of the ketogroup and reductive amination, yielding the desired compound . The reaction conditions typically involve the use of protected 1-chloro-4-pentanone and substituted amine .
Chemical Reactions Analysis
5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The terminal hydroxide group can participate in oxidation reactions, while the amino group can undergo reductive amination . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the building or modification of lipid nanoparticles . In biology and medicine, it can be utilized in drug delivery systems due to its lipid-modifying properties . Industrial applications include its use in the synthesis of other complex molecules and materials .
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate involves its interaction with lipid membranes. The terminal hydroxide group allows it to integrate into lipid bilayers, modifying their properties . This integration can affect the fluidity and permeability of the membranes, which is crucial for its role in drug delivery systems . The molecular targets and pathways involved include lipid transporters and membrane-associated proteins .
Comparison with Similar Compounds
Similar compounds to 5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate include 5-[(2-Hydroxyethyl)amino]-o-cresol and 7-chloro-4-(5-N-ethyl-N-2-hydroxyethylamino)-2-pentylaminoquinoline . These compounds share similar functional groups but differ in their overall structure and specific applications. For instance, 5-[(2-Hydroxyethyl)amino]-o-cresol is used in the synthesis of dyes and pigments, while 7-chloro-4-(5-N-ethyl-N-2-hydroxyethylamino)-2-pentylaminoquinoline is an anti-malarial agent . The uniqueness of this compound lies in its dual octane chain tails, which enhance its lipid-modifying properties .
Properties
Molecular Formula |
C25H51NO3 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)pentyl 2-octyldecanoate |
InChI |
InChI=1S/C25H51NO3/c1-3-5-7-9-11-14-18-24(19-15-12-10-8-6-4-2)25(28)29-23-17-13-16-20-26-21-22-27/h24,26-27H,3-23H2,1-2H3 |
InChI Key |
ARRCWJGJYDSDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)OCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



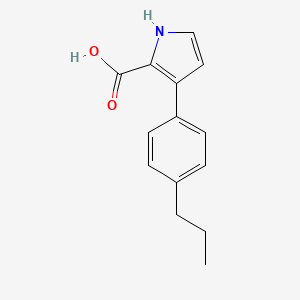
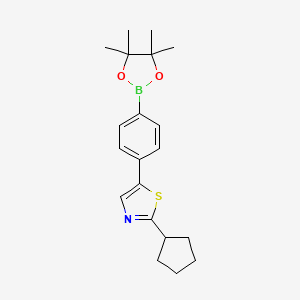
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
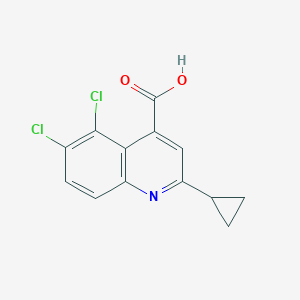
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
